4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
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Overview
Description
4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one is a complex organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps:
Formation of the Oxazole Moiety: The oxazole ring can be synthesized through the cyclization of appropriate precursors such as 2-amino ketones and aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via the hydrogenation of pyridine derivatives or through the Mannich reaction involving formaldehyde, a secondary amine, and a ketone.
Triazole Ring Formation: The triazole ring is often formed through the cyclization of hydrazine derivatives with carbonyl compounds under acidic or basic conditions.
Final Coupling: The final step involves coupling the oxazole, piperidine, and triazole moieties under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and piperidine rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can occur at the triazole ring, potentially using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole and piperidine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
Medicinal Chemistry: Due to its unique structure, it can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer treatments.
Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: It can serve as a probe to study biological pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one would depend on its specific biological target. Generally, triazole-containing compounds can inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The piperidine and oxazole moieties may enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-one
- 4-cyclopropyl-1-methyl-3-{1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}-4,5-dihydro-1H-1,2,4-triazol-5-thione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds. The presence of the oxazole moiety, in particular, may enhance its potential as a therapeutic agent due to its known biological activities.
Properties
Molecular Formula |
C16H23N5O2 |
---|---|
Molecular Weight |
317.39 g/mol |
IUPAC Name |
4-cyclopropyl-2-methyl-5-[1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C16H23N5O2/c1-11-17-13(10-23-11)9-20-7-5-12(6-8-20)15-18-19(2)16(22)21(15)14-3-4-14/h10,12,14H,3-9H2,1-2H3 |
InChI Key |
VXJKQIYXOWUBGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CO1)CN2CCC(CC2)C3=NN(C(=O)N3C4CC4)C |
Origin of Product |
United States |
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